2-(テトラヒドロ-2H-ピラン-4-イル)酢酸メチル

概要

説明

科学的研究の応用

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

作用機序

Target of Action

This compound is a specialty product for proteomics research , and its specific targets may vary depending on the context of the study.

Action Environment

The action, efficacy, and stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other interacting molecules in the cellular environment.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be achieved through the reaction of methyl acetate with tetrahydropyran . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to facilitate the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound .

化学反応の分析

Types of Reactions: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

類似化合物との比較

Ethyl 2-(tetrahydro-2H-pyran-4-YL)acetate: Similar in structure but with an ethyl group instead of a methyl group.

4-Isobutyldihydro-2H-pyran-2,6(3H)-dione: Another compound with a tetrahydropyran ring but different functional groups.

Uniqueness: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific synthetic applications and research contexts .

生物活性

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.2 g/mol, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.

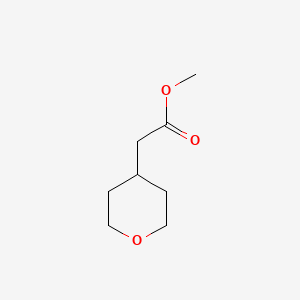

Chemical Structure and Properties

The compound features a tetrahydropyran ring, which is known for its role in various biological activities. The functional groups present in methyl 2-(tetrahydro-2H-pyran-4-YL)acetate contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 158.2 g/mol |

| CAS Number | 156002-64-1 |

| Purity | ≥ 97% |

Pharmacological Effects

Research indicates that methyl 2-(tetrahydro-2H-pyran-4-YL)acetate may exhibit various pharmacological effects, including:

- Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some studies have indicated that derivatives of tetrahydropyran compounds can possess antimicrobial properties, making them candidates for antibiotic development.

- Cytotoxicity : Preliminary studies suggest that methyl 2-(tetrahydro-2H-pyran-4-YL)acetate may induce cytotoxic effects in certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Toxicological Profile

The compound has been evaluated for its toxicological effects:

- Acute Toxicity : Studies have shown that methyl 2-(tetrahydro-2H-pyran-4-YL)acetate exhibits low acute oral and dermal toxicity in animal models .

- Skin Sensitization : In vitro assays indicate potential for skin sensitization, with positive responses observed in tests measuring dendritic cell activation .

- Repeated Dose Toxicity : A study involving repeated doses in rats established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg/day for males and 300 mg/kg/day for females, primarily due to transient ataxia observed at high doses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family:

- Inhibition Studies : Research on related tetrahydropyran derivatives has shown varying degrees of AChE inhibition, indicating that structural modifications can significantly influence biological activity .

- Antimicrobial Testing : Compounds similar to methyl 2-(tetrahydro-2H-pyran-4-YL)acetate have been tested against various bacterial strains, demonstrating promising antimicrobial properties that warrant further investigation .

- Cytotoxic Assays : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

特性

IUPAC Name |

methyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRATSFTMXYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674419 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156002-64-1 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。